Within-Day PK Variability: Insulin Glargine U300 Reduces Fluctuation by 50% Compared to Glargine U100
Under steady-state conditions in type 1 diabetes patients, insulin glargine U300 (Gla-300) exhibited 50% lower within-day variability in plasma free insulin concentrations compared to insulin glargine U100 (Gla-100) [1]. This reduction in PK fluctuation translates to a more predictable and stable insulin exposure profile over 24 hours.
| Evidence Dimension | Within-day PK variability (fluctuation) of plasma free insulin concentration |
|---|---|
| Target Compound Data | 50% lower fluctuation vs Gla-100 (point estimate 1.11 [90% CI 1.03; 1.20] for 24h AUC) |
| Comparator Or Baseline | Insulin glargine U100 (Gla-100) fluctuation baseline |
| Quantified Difference | 50% reduction in within-day variability (fluctuation) with Gla-300 |
| Conditions | Randomized, crossover euglycemic clamp study in 18 subjects with type 1 diabetes after 3 months of titration; evening dosing; mean doses Gla-300 0.35 ± 0.08 U/kg, Gla-100 0.28 ± 0.07 U/kg |
Why This Matters
Lower PK variability translates to more predictable glucose-lowering effects, reduced risk of hypoglycemia, and greater dosing consistency—critical parameters for clinical trial design and therapeutic efficacy assessments.
- [1] Porcellati F, Lucidi P, Candeloro P, et al. Pharmacokinetics, Pharmacodynamics, and Modulation of Hepatic Glucose Production With Insulin Glargine U300 and Glargine U100 at Steady State With Individualized Clinical Doses in Type 1 Diabetes. Diabetes Care. 2018;41(1):85-92. doi:10.2337/dc17-1353 View Source
